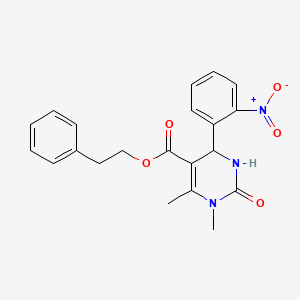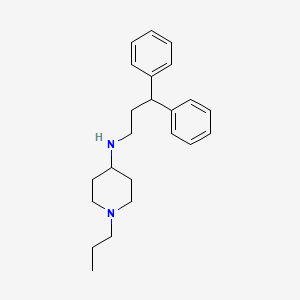![molecular formula C17H18ClN3O3 B4997118 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide, also known as CNPPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, such as signal transduction, gene expression, and cell proliferation.
Mecanismo De Acción
The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide involves the binding of the compound to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are regulated by PKC, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This compound has been shown to be a potent and selective inhibitor of PKC, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of diabetes and neurodegenerative diseases. This compound has been shown to have minimal toxicity and side effects, making it a promising candidate for further preclinical and clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide has several advantages for lab experiments, including its potency, selectivity, and minimal off-target effects. It can be used to study the role of PKC in various cellular processes and diseases, and to identify novel PKC substrates and signaling pathways. However, this compound also has some limitations, including its solubility and stability, which can affect its activity and bioavailability. It is important to optimize the experimental conditions for this compound to obtain reliable and reproducible results.
Direcciones Futuras
There are several future directions for the use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide in scientific research. One direction is to study the role of PKC in the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to identify novel PKC substrates and signaling pathways that can be targeted for therapeutic intervention. Additionally, the development of new PKC inhibitors based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide involves several steps, starting from the reaction of 2-chloro-4-nitroaniline with 3-bromopropylamine in the presence of a base to yield 3-[(2-chloro-4-nitrophenyl)amino]propylamine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, and the compound has been characterized using various spectroscopic and analytical techniques.
Aplicaciones Científicas De Investigación
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide has been extensively used in scientific research to study the role of PKC in various cellular processes and diseases. PKC is a family of serine/threonine kinases that regulates the activity of numerous proteins by phosphorylation. It has been implicated in the pathogenesis of cancer, diabetes, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit PKC activity in vitro and in vivo, leading to the identification of novel PKC substrates and signaling pathways.
Propiedades
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-3-5-13(6-4-12)17(22)20-10-2-9-19-16-8-7-14(21(23)24)11-15(16)18/h3-8,11,19H,2,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDDPQXHKUWVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)

![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)



![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)

